REACTION_CXSMILES
|
C([O:3][C:4](=[O:18])[C:5]([S:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][C:10]=1[F:17])([CH3:7])[CH3:6])C.C[Si](C)(C)[O-].[K+]>C1COCC1>[C:15]([C:12]1[CH:13]=[CH:14][C:9]([S:8][C:5]([CH3:6])([CH3:7])[C:4]([OH:18])=[O:3])=[C:10]([F:17])[CH:11]=1)#[N:16] |f:1.2|
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Name
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2-(4-cyano-2-fluoro -phenylsulfanyl)-2-methyl-propionic acid ethyl ester
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Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
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C(C)OC(C(C)(C)SC1=C(C=C(C=C1)C#N)F)=O
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Name
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potassium trimethylsilanolate
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Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
C[Si]([O-])(C)C.[K+]
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was stirred at room temperature for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between DCM (50 mL) and water (50 mL)
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Type
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EXTRACTION
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Details
|
extracted with DCM (4×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C=C1)SC(C(=O)O)(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 106% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |